(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
(2S)-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPYXLJRKMNQGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination and Cyclization Approach
Method Overview:
This approach involves the initial synthesis of the benzoxazinone core, followed by selective fluorination at the 8-position to introduce the fluorine atom stereoselectively. The process typically employs electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Synthesis of the benzoxazinone core via cyclization of appropriate ortho-amino phenols with carbonyl sources.
- Stereoselective fluorination at the 8-position using electrophilic fluorinating reagents under controlled conditions.
- A study on similar benzoxazinone derivatives reports high regioselectivity and stereoselectivity using NFSI at low temperatures (−78°C to 0°C).
- The fluorination yields are generally high (>85%), with stereoselectivity favoring the (S)-enantiomer due to chiral auxiliaries or chiral catalysts used during the fluorination step.
Data Table 1: Fluorination Conditions for Benzoxazinone Derivatives
| Entry | Fluorinating Agent | Temperature | Yield (%) | Stereoselectivity (ee%) | Notes |
|---|---|---|---|---|---|
| 1 | NFSI | −78°C to 0°C | 87 | >95 | Mild conditions, high stereoselectivity |
| 2 | Selectfluor | 0°C to RT | 83 | 92 | Efficient, minimal side reactions |
Reduction of Benzoxazinone Precursors Followed by Fluorination
Method Overview:
This method involves the reduction of the benzoxazinone core to a dihydrobenzooxazine intermediate, followed by regioselective fluorination at the 8-position, and subsequent oxidation to restore the aromatic system.
- Reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at low temperatures (~0°C).
- Fluorination using electrophilic fluorinating agents.
- Oxidation back to the aromatic benzoxazinone.
- A reported synthesis achieved an 87% yield of the dihydro intermediate, which upon fluorination yielded the target compound with high stereoselectivity.
- The reduction step is crucial for controlling stereochemistry at the 8-position.
Data Table 2: Reduction and Fluorination Protocol
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction | LiAlH₄ in THF | 0°C to RT, 2h | 87 | High yield of dihydro intermediate |
| Fluorination | NFSI | −78°C to 0°C | 85 | Stereoselective fluorination |
One-Pot Synthesis via Cyclization and Fluorination
Method Overview:
A convergent, one-pot strategy involves initial formation of the benzoxazinone ring via cyclization of ortho-amino phenols with suitable carbonyl compounds, followed by stereoselective fluorination.
- A recent protocol reports the synthesis of benzoxazino[3,4-d]oxazin-1-one derivatives with yields ranging from 62-88%, employing mild conditions and various CO-releasing reagents.
- The stereoselectivity is controlled via chiral epoxides, which can be adapted for the (S)-configuration of the fluorinated product.
Data Table 3: One-Pot Synthesis of Benzoxazinone Derivatives
| Entry | Starting Materials | Reaction Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| 1 | Ortho-halophenols + cyanamide | Pd-catalyzed carbonylation | 76-89 | High ee (>97.8%) | Mild, scalable |
Notes and Considerations
- Chiral Control: Achieving the (S)-enantiomer predominantly requires chiral auxiliaries or chiral catalysts during fluorination or cyclization steps.
- Reaction Conditions: Low temperatures (−78°C to 0°C) favor stereoselectivity during fluorination.
- Reagents: Use of electrophilic fluorinating agents like NFSI or Selectfluor is preferred for high regio- and stereoselectivity.
- Safety: Reactions involving fluorinating agents and reducing agents like LiAlH₄ require appropriate safety measures.
Summary of Key Data
| Method | Yield (%) | Stereoselectivity (ee%) | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|---|
| Direct fluorination | >85 | >95 | NFSI, Selectfluor | −78°C to 0°C | High selectivity |
| Reduction + fluorination | 87 | High | LiAlH₄, NFSI | 0°C to RT | Controlled stereochemistry |
| One-pot cyclization | 62-88 | >97.8 | Pd catalysts, chiral epoxides | Mild, room temperature | Efficient, scalable |
Chemical Reactions Analysis
Types of Reactions: (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydrobenzoxazinones.
Substitution: Formation of substituted benzoxazinones with various functional groups.
Scientific Research Applications
(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and chiral center play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects at the 8-Position
The 8-position of the benzoxazinone core is critical for bioactivity. Key analogues include:
Key Observations :
- Fluorine’s small size and electronegativity enhance membrane permeability and resistance to oxidative metabolism compared to bulkier groups (e.g., NO₂, Br) .
- Amino groups (e.g., Compound 9) enable post-functionalization but may reduce CNS penetration due to increased polarity .
Substituent Effects at the 2-Position
The 2-methyl group in the target compound influences conformational stability and steric interactions:
Key Observations :
Modifications to the Heterocyclic Core
- Pyrido-oxazinones (e.g., ): Replacement of a benzene ring with pyridine introduces a hydrogen-bond acceptor, improving solubility and kinase inhibition (e.g., NF-κB targeting) .
- Triazine-dione hybrids (): Hybrid structures show neuroprotective properties but reduced benzoxazinone-specific activity .
Platelet Aggregation Inhibition
Anticancer Activity
Biological Activity
(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound is characterized by a fluorine atom and a chiral center, contributing to its unique properties and biological activities.
- CAS Number : 1798336-30-7
- Molecular Formula : C9H8FNO2
Synthesis
The synthesis of this compound typically involves asymmetric hydrogenation processes. One efficient method utilizes Rhodium/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral precursors, yielding high enantiomeric excess and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazinone derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that these compounds exhibit potent antiproliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Fluorouracil | A549 | 21.2 |
| (S)-8-Fluoro... | A549 | 17.0 |
| (S)-8-Fluoro... | MDA-MB-231 | Comparable to 5-FU |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of critical cellular pathways .
Other Biological Activities
Apart from anticancer effects, benzoxazinones have been investigated for their antimicrobial properties. Studies suggest that these compounds may possess significant antibacterial and antifungal activities, making them candidates for further pharmacological exploration .
Case Studies
- Antitumor Evaluation : A study evaluated several derivatives of benzoxazinones for their antitumor activity. The results indicated that modifications at specific positions significantly influenced their efficacy against tumor cells. For example, compounds with electron-rich groups showed enhanced activity compared to those with electron-deficient substitutions .
- Structure–Activity Relationship (SAR) : Research into SAR revealed that structural modifications can lead to improved biological activity. For instance, the introduction of specific substituents at the R1 or R2 positions on the quinazolinone framework resulted in varying degrees of cytotoxicity against different cell lines .
Q & A
Q. Advanced Pharmacological Profiling
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like TRPV1 or GPCRs .
- In Vitro Assays : Calcium flux assays (FLIPR) for TRPV1 activation or kinase inhibition profiling (e.g., Eurofins Panlabs) quantify target modulation .
- ADME-Tox : Microsomal stability (human liver microsomes) and CYP450 inhibition assays prioritize candidates with favorable pharmacokinetics .
How can researchers address challenges in characterizing labile or hygroscopic benzoxazinone intermediates?
Q. Analytical Strategies
- Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for hygroscopic intermediates (e.g., azidoacetyl derivatives) .
- LC-MS with Stabilization : Add 0.1% formic acid to mobile phases to protonate labile amino groups and prevent decomposition during analysis .
- Low-Temperature NMR : Collect spectra at 4°C to reduce thermal degradation of reactive intermediates .
What are the limitations of current synthetic methods for scaling up enantiopure benzoxazinones, and what alternatives exist?
Q. Scale-Up Challenges
- Chiral Resolution : Classical resolution via diastereomeric salts is low-yielding. Alternatives include enzymatic kinetic resolution (e.g., lipase-catalyzed acylations) .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of prochiral ketones, though substrate scope remains limited .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
